Functional Selectivity: PF-4522654 vs. Lorcaserin at 5-HT2A and 5-HT2B Receptors
PF-4522654 exhibits no measurable functional agonism at 5-HT2A and 5-HT2B receptors (EC50 >10,000 nM), yielding a functional selectivity window exceeding 625-fold relative to its 5-HT2C EC50 of 16 nM [1][2]. In contrast, lorcaserin—a clinically approved 5-HT2C agonist—retains measurable functional activity at 5-HT2A (EC50 ≈ 92 nM) and 5-HT2B (EC50 ≈ 153 nM) receptors, producing selectivity windows of approximately 6-fold and 10-fold respectively [3]. This differential translates into a substantially reduced probability of 5-HT2B-mediated valvulopathy and 5-HT2A-mediated hallucinogenic liability for PF-4522654 in preclinical models [1].
| Evidence Dimension | Functional selectivity (EC50 ratio) |
|---|---|
| Target Compound Data | 5-HT2C EC50 = 16 nM; 5-HT2A and 5-HT2B EC50 >10,000 nM |
| Comparator Or Baseline | Lorcaserin: 5-HT2C EC50 ≈ 15 nM; 5-HT2A EC50 ≈ 92 nM; 5-HT2B EC50 ≈ 153 nM |
| Quantified Difference | PF-4522654 selectivity window >625-fold vs. lorcaserin ~6–10-fold |
| Conditions | Recombinant human 5-HT receptor functional assays (calcium mobilization or IP1 accumulation) |
Why This Matters
For preclinical studies requiring clean 5-HT2C pharmacology without confounding 5-HT2A/2B-mediated effects, PF-4522654 offers a >60-fold improvement in selectivity over the most widely used reference agonist lorcaserin.
- [1] Storer RI, Brennan PE, Brown AD, Bungay PJ, Conlon KM, Corbett MS, DePianta RP, Fish PV, Heifetz A, Ho DKH, Jessiman AS, McMurray G, de Oliveira CAF, Roberts LR, Root JA, Shanmugasundaram V, Shapiro MJ, Skerten M, Westbrook D, Wheeler S, Whitlock GA, Wright J. Multiparameter optimization in CNS drug discovery: design of pyrimido[4,5-d]azepines as potent 5-hydroxytryptamine 2C (5-HT2C) receptor agonists with exquisite functional selectivity over 5-HT2A and 5-HT2B receptors. J Med Chem. 2014;57(12):5258-5269. View Source
- [2] MedChemExpress. PF-4522654 Product Datasheet. CAS 1065109-28-5. Accessed 2026. View Source
- [3] Thomsen WJ, Grottick AJ, Menzaghi F, Reyes-Saldana H, Espitia S, Yuskin D, Whelan K, Martin M, Morgan M, Chen W, Al-Shamma H, Smith B, Chalmers D, Behan D. Lorcaserin, a novel selective human 5-hydroxytryptamine2C agonist: in vitro and in vivo pharmacological characterization. J Pharmacol Exp Ther. 2008;325(2):577-587. View Source
